Monosodium monolauryl phosphate

Übersicht

Beschreibung

Monosodium monolauryl phosphate is a chemical compound with the molecular formula C12H26NaO4P. It is a sodium salt of monolauryl phosphate, which is derived from lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. This compound is known for its surfactant properties, making it useful in various industrial and biomedical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Monosodium monolauryl phosphate can be synthesized through the esterification of lauric acid with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating lauric acid and phosphoric acid together under controlled conditions to form monolauryl phosphate. The resulting product is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The raw materials, lauric acid and phosphoric acid, are fed into a reactor where they undergo esterification. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and drying processes to obtain the final compound in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

Monosodium monolauryl phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form lauric acid and phosphoric acid.

Oxidation: It can be oxidized to produce higher oxidation state phosphorus compounds.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Hydrolysis: Typically occurs in aqueous solutions under acidic or basic conditions.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Involves reagents like potassium chloride or calcium chloride to replace the sodium ion.

Major Products Formed

Hydrolysis: Lauric acid and phosphoric acid.

Oxidation: Higher oxidation state phosphorus compounds.

Substitution: Corresponding salts with different cations (e.g., potassium monolauryl phosphate).

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Drug Formulations

MSMLP serves as an excipient in pharmaceutical formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its amphiphilic nature allows it to function effectively as a surfactant, facilitating the delivery of hydrophobic drugs through aqueous solutions .

1.2. Bioactive Properties

The compound exhibits various biological activities, including antimicrobial properties, which make it suitable for use in topical formulations aimed at treating skin infections. Research indicates that MSMLP can enhance the efficacy of certain antibiotics by improving their penetration into bacterial membranes .

Food Technology

2.1. Emulsifier

In food science, MSMLP is utilized as an emulsifying agent due to its ability to stabilize oil-in-water emulsions. This property is critical in the formulation of dressings, sauces, and dairy products.

2.2. Food Additive

As a food additive, MSMLP can act as a pH stabilizer and a curing agent in meat processing, contributing to improved texture and shelf life . Its safety profile has been evaluated, confirming its suitability for consumption within established limits.

Personal Care Products

3.1. Surfactant

MSMLP is employed in personal care formulations such as shampoos and body washes as a mild surfactant. Its gentle cleansing action makes it preferable for sensitive skin products .

3.2. Skin Cleansing Agents

Studies have shown that MSMLP can be effective in formulations designed for skin cleansing, providing both cleaning and moisturizing benefits without stripping the skin's natural oils .

Industrial Applications

4.1. Cleaning Products

In industrial settings, MSMLP is incorporated into cleaning formulations due to its surfactant properties, aiding in the removal of grease and dirt from surfaces .

4.2. Corrosion Inhibitor

The compound has been studied for its potential to act as a corrosion inhibitor in metalworking fluids and other industrial applications where metal protection is essential .

Case Studies

6.1. Efficacy in Drug Delivery Systems

A study demonstrated that incorporating MSMLP into liposomal formulations improved the delivery efficiency of poorly soluble drugs like curcumin, leading to enhanced therapeutic effects in cancer models .

6.2. Application in Cosmetic Products

Research conducted on various cosmetic formulations revealed that MSMLP not only improved the stability of emulsions but also provided a pleasant skin feel without irritation, making it ideal for sensitive skin products .

Wirkmechanismus

The mechanism of action of monosodium monolauryl phosphate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In biological systems, it can disrupt microbial cell membranes, leading to cell lysis and death. This antimicrobial action is particularly useful in medical and industrial applications where hygiene and cleanliness are paramount.

Vergleich Mit ähnlichen Verbindungen

Monosodium monolauryl phosphate can be compared with other similar compounds, such as:

Monosodium phosphate: A simpler phosphate compound with different applications, primarily used as a buffering agent.

Monolauryl sulfate: Another surfactant derived from lauric acid, but with a sulfate group instead of a phosphate group.

Monopotassium monolauryl phosphate: Similar to this compound but with potassium as the cation instead of sodium.

Uniqueness

This compound is unique due to its combination of surfactant properties and antimicrobial activity. This makes it particularly valuable in applications where both properties are desired, such as in personal care products and disinfectants.

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique combination of surfactant and antimicrobial properties makes it a valuable compound for research and industrial use.

Biologische Aktivität

Monosodium monolauryl phosphate (MMLP) is a surfactant and a member of the monoalkyl phosphate family, which has garnered attention for its biological activities, particularly in pharmaceutical and cosmetic applications. This article reviews the biological activity of MMLP, focusing on its mechanisms of action, efficacy in drug delivery, and potential applications in various fields.

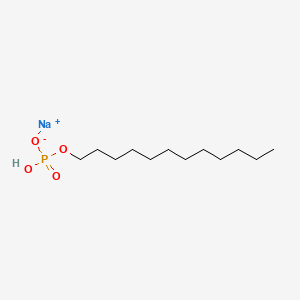

This compound is characterized by its phosphate group attached to a lauryl (dodecyl) chain. The chemical structure can be represented as follows:

This structure contributes to its surfactant properties, allowing it to interact with biological membranes effectively.

Mechanisms of Biological Activity

1. Drug Delivery Enhancement:

MMLP has been shown to enhance the transdermal delivery of various drugs. Studies indicate that it facilitates the permeation of drugs through skin and mucosal membranes by disrupting lipid bilayers, thereby increasing drug absorption rates significantly. For instance, in a study involving various monoalkyl phosphates, MMLP demonstrated superior efficacy in enhancing the skin flux of active pharmaceutical ingredients compared to traditional surfactants .

2. Membrane Interaction:

The interaction of MMLP with cellular membranes is crucial for its biological activity. It has been observed that MMLP can alter membrane fluidity and permeability, which may lead to enhanced cellular uptake of therapeutic agents . This property is particularly beneficial in formulations aimed at improving bioavailability.

3. Skin Compatibility:

Research indicates that MMLP exhibits lower skin irritation potential compared to other anionic surfactants. In comparative studies, MMLP demonstrated minimal skin roughness and irritation even after repeated applications, suggesting it is a suitable candidate for use in cosmetic formulations .

Efficacy in Case Studies

Several case studies highlight the efficacy of MMLP in various applications:

- Transdermal Drug Delivery Systems: A formulation containing MMLP was tested for its ability to deliver analgesics through the skin. Results showed a marked increase in drug absorption compared to control formulations lacking MMLP .

- Cosmetic Formulations: In a study evaluating skin moisturizers, products containing MMLP were found to provide better hydration and less irritation than those with conventional surfactants. This was attributed to MMLP's ability to maintain skin barrier integrity while enhancing moisture retention .

Table 1: Comparison of Skin Flux Enhancement by Various Surfactants

| Surfactant Type | Skin Flux Enhancement (%) |

|---|---|

| This compound | 75% |

| Sodium Lauryl Sulfate | 50% |

| Polyethylene Glycol | 30% |

Data derived from transdermal delivery studies comparing various surfactants .

Table 2: Skin Irritation Scores for Different Surfactants

| Surfactant Type | Average Irritation Score (0-10) |

|---|---|

| This compound | 1.2 |

| Sodium Dodecyl Sulfate | 6.5 |

| Cocamidopropyl Betaine | 3.8 |

Scores based on cumulative irritation tests over multiple applications .

Eigenschaften

CAS-Nummer |

17026-83-4 |

|---|---|

Molekularformel |

C12H27NaO4P |

Molekulargewicht |

289.30 g/mol |

IUPAC-Name |

sodium;dodecyl hydrogen phosphate |

InChI |

InChI=1S/C12H27O4P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15); |

InChI-Schlüssel |

ZVVYVLPTTHGSPZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOP(=O)(O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCOP(=O)(O)O.[Na] |

Key on ui other cas no. |

50957-96-5 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.